methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

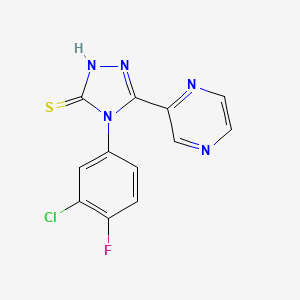

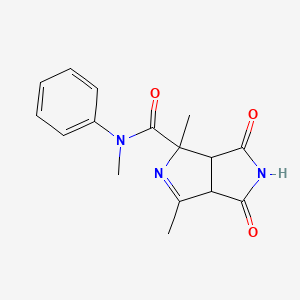

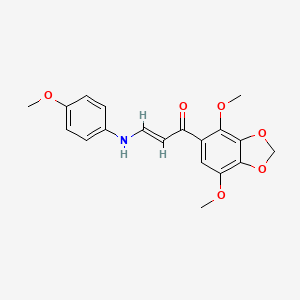

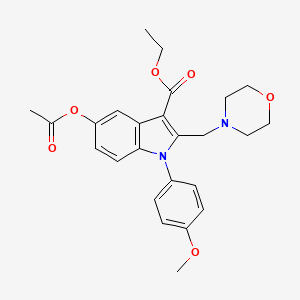

N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid ist eine synthetische organische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung bekannt ist. Diese Verbindung weist eine komplexe Struktur mit einem Pyrimidinring, einem Anilinderivat und einer Methoxybenzamideinheit auf, was sie zu einem interessanten Forschungsobjekt in verschiedenen Bereichen wie Chemie, Biologie und Medizin macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:

Bildung des Pyrimidinrings: Ausgehend von 4,6-Dimethylpyrimidin wird die Verbindung durch eine Reihe von Kondensationsreaktionen synthetisiert.

Aminierung: Das Pyrimidinderivat wird mit Anilin aminiert, um die Zwischenverbindung zu bilden.

Kondensationsreaktion: Die Zwischenverbindung wird dann unter sauren oder basischen Bedingungen einer Kondensationsreaktion mit 3-Methoxybenzaldehyd unterzogen, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung automatisierter Reaktoren und optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und die kontrollierte Temperatur und Druckbedingungen sind entscheidend für eine effiziente Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann abhängig von den vorhandenen funktionellen Gruppen an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Halogenierungsmittel wie Thionylchlorid für elektrophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder als Sonde in biochemischen Assays.

Medizin: Auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, untersucht.

Industrie: Bei der Entwicklung neuer Materialien und als Korrosionsinhibitor eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet, oder zelluläre Signalwege verändern, indem es mit Rezeptoren oder anderen Proteinen interagiert. Die genauen Signalwege hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism of action of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’‘-(3-METHOXYBENZOYL)-N’-PHENYLGUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methylbenzamid

- N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-chlorbenzamid

Einzigartigkeit

N-(Z)-[(4,6-Dimethylpyrimidin-2-yl)aminomethylidene]-3-methoxybenzamid zeichnet sich durch seine spezifischen strukturellen Merkmale aus, wie z. B. die Methoxygruppe, die seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen kann. Diese Einzigartigkeit kann zu unterschiedlichen pharmakologischen Eigenschaften und Anwendungen im Vergleich zu ähnlichen Verbindungen führen.

Eigenschaften

Molekularformel |

C21H21N5O2 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-3-methoxybenzamide |

InChI |

InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-9-5-4-6-10-17)25-19(27)16-8-7-11-18(13-16)28-3/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |

InChI-Schlüssel |

GRXYNPIMDLTNKV-UHFFFAOYSA-N |

Isomerische SMILES |

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)OC)C |

Kanonische SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![4-fluoro-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B11048689.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)

![6-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11048700.png)

![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)

![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)

![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)

![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)

![6-methylsulfanyl-2-pyridin-3-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11048769.png)